o-Tolyl-acetyl chloride

Description

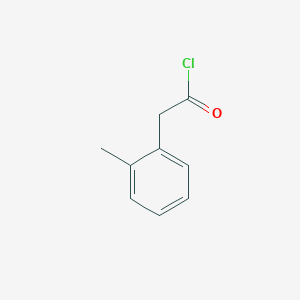

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methylphenyl)acetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO/c1-7-4-2-3-5-8(7)6-9(10)11/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKMIBYMTHOJWCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70375272 | |

| Record name | o-tolyl-acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10166-09-3 | |

| Record name | o-tolyl-acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10166-09-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to o-Tolyl-acetyl Chloride

CAS Number: 10166-09-3

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

o-Tolyl-acetyl chloride, also known by its IUPAC name 2-(2-methylphenyl)acetyl chloride, is a reactive acyl chloride that serves as a crucial intermediate and building block in synthetic organic chemistry. Its utility is most pronounced in the fields of medicinal chemistry and materials science, where it is employed to introduce the o-tolylacetyl moiety into various molecular scaffolds. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its role as a precursor in the development of novel therapeutic agents. Detailed experimental protocols and quantitative data are presented to facilitate its practical application in a research and development setting.

Chemical and Physical Properties

o-Tolyl-acetyl chloride is a moisture-sensitive liquid that requires careful handling under inert atmospheric conditions. Its key chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 10166-09-3 | [1][2] |

| Molecular Formula | C₉H₉ClO | [1][2] |

| Molecular Weight | 168.62 g/mol | [1][2] |

| IUPAC Name | 2-(2-methylphenyl)acetyl chloride | [2] |

| Synonyms | o-Tolylacetyl chloride, 2-Methylbenzeneacetyl chloride | [1][2] |

| Appearance | Pale pink liquid | [1] |

| Boiling Point | 84 °C at 1.5 mmHg | [1] |

| Density | 1.146 ± 0.06 g/cm³ (Predicted) | [1] |

| SMILES | CC1=CC=CC=C1CC(=O)Cl | [2] |

| InChIKey | FKMIBYMTHOJWCY-UHFFFAOYSA-N | [2] |

| Sensitivity | Moisture Sensitive | [1] |

Synthesis and Experimental Protocols

The most common and efficient laboratory-scale synthesis of o-tolyl-acetyl chloride involves the chlorination of its corresponding carboxylic acid, o-tolylacetic acid. Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are typically employed for this transformation due to the clean conversion and the volatile nature of the byproducts.[3][4][5]

Experimental Protocol: Synthesis of o-Tolyl-acetyl chloride from o-Tolylacetic Acid

This protocol describes a general procedure for the synthesis of o-tolyl-acetyl chloride using thionyl chloride.

Materials and Equipment:

-

o-Tolylacetic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM) or toluene

-

Round-bottom flask with a reflux condenser and a gas outlet/bubbler

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Distillation apparatus for vacuum distillation

Methodology:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend o-tolylacetic acid (1.0 eq.) in anhydrous DCM.

-

Slowly add thionyl chloride (1.5 - 2.0 eq.) to the suspension at room temperature with gentle stirring. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.

-

Fit the flask with a reflux condenser connected to a gas trap (e.g., a bubbler with a sodium hydroxide solution) to neutralize the HCl and SO₂ gases produced.[6]

-

Heat the reaction mixture to reflux (approx. 40 °C for DCM) and maintain for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) by quenching a small aliquot with methanol and spotting against the starting material's methyl ester.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

-

The crude o-tolyl-acetyl chloride can be purified by vacuum distillation to yield a clear, pale pink liquid.

Figure 1. Workflow for the synthesis of o-tolyl-acetyl chloride.

Reactivity and Mechanism

The reactivity of o-tolyl-acetyl chloride is dominated by the electrophilic nature of the carbonyl carbon, which is rendered highly susceptible to nucleophilic attack due to the electron-withdrawing effects of both the oxygen and chlorine atoms.[7] The primary reaction mechanism is nucleophilic addition-elimination.

In this two-step process, a nucleophile first adds to the carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbon-oxygen double bond and expelling the chloride ion, which is an excellent leaving group. This mechanism facilitates the formation of a variety of derivatives, including esters, amides, and thioesters.[7]

Figure 2. Nucleophilic addition-elimination mechanism.

Applications in Drug Development and Organic Synthesis

o-Tolyl-acetyl chloride is a valuable reagent for introducing the 2-methylphenylacetyl group into molecules, a step that can modulate the lipophilicity, steric profile, and ultimately the biological activity of a compound.[7] A significant application is in the synthesis of ligands for metal-based therapeutics.

Synthesis of N-Heterocyclic Carbene (NHC) Ligand Precursors

N-heterocyclic carbenes (NHCs) are a class of ligands that form stable complexes with transition metals, leading to compounds with catalytic and medicinal properties. o-Tolyl-acetyl chloride is used to synthesize N-substituted acetamides, which are precursors to the imidazolium salts that generate NHCs upon deprotonation. These metal-NHC complexes have shown promising antibacterial activity.[7]

Experimental Protocol: Acylation of an Amine with o-Tolyl-acetyl chloride

This protocol provides a general method for the synthesis of an N-substituted-2-(o-tolyl)acetamide, a precursor to an NHC ligand.

Materials and Equipment:

-

A primary or secondary amine (e.g., n-butylamine)

-

o-Tolyl-acetyl chloride

-

Anhydrous dichloromethane (DCM)

-

A non-nucleophilic base (e.g., triethylamine or pyridine)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Drying agent (e.g., anhydrous MgSO₄)

-

Rotary evaporator

Methodology:

-

In a round-bottom flask, dissolve the amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM under an inert atmosphere.[8]

-

Cool the solution to 0 °C using an ice bath.

-

Dissolve o-tolyl-acetyl chloride (1.1 eq.) in anhydrous DCM and add it dropwise to the stirred amine solution over 15-30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-12 hours.

-

Monitor the reaction by TLC until the starting amine is consumed.

-

Quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a saturated aqueous sodium bicarbonate solution, and finally with brine.[7]

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude amide.

-

The product can be purified by recrystallization or silica gel column chromatography.

Figure 3. Experimental workflow for the acylation of an amine.

Biological Activity of Derived Compounds

As o-tolyl-acetyl chloride is a synthetic intermediate, it does not have direct biological activity or involvement in signaling pathways. Its significance lies in its role as a precursor to bioactive molecules. For instance, silver(I) and gold(I) NHC complexes, synthesized from ligands derived from o-tolyl-acetyl chloride, have demonstrated significant in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria.[7]

Quantitative Data: Antibacterial Activity of Related NHC-Metal Complexes

The following table presents the Minimum Inhibitory Concentration (MIC) values for representative NHC-gold complexes against various bacterial strains, illustrating the therapeutic potential of this class of compounds.

| Complex ID | E. coli (MIC, µg/mL) | S. aureus (MIC, µg/mL) | E. faecalis (MIC, µg/mL) | Reference |

| Complex 3 | 20 | 10 | 10 | [9] |

| Complex 4 | 20 | 10 | 10 | [9] |

| Complex 6 | 10 | 10 | 10 | [9] |

Spectroscopic Characterization

-

¹H NMR: The spectrum is expected to show a singlet for the methyl protons (CH₃) around δ 2.2-2.4 ppm. The methylene protons (CH₂) adjacent to the carbonyl group would likely appear as a singlet around δ 4.0-4.3 ppm. The aromatic protons would be observed as a multiplet in the region of δ 7.1-7.4 ppm.

-

¹³C NMR: The carbonyl carbon is expected to have a chemical shift in the range of δ 170-175 ppm. The methylene carbon should appear around δ 50-55 ppm, and the methyl carbon around δ 18-20 ppm. The aromatic carbons would resonate in the typical δ 125-140 ppm region.

-

IR Spectroscopy: A strong, sharp absorption band characteristic of the C=O stretch in an acyl chloride is expected around 1785-1815 cm⁻¹.

Safety and Handling

o-Tolyl-acetyl chloride is a corrosive and moisture-sensitive compound that must be handled with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. It reacts vigorously with water and other protic solvents to release corrosive hydrogen chloride gas. In case of contact, flush the affected area with copious amounts of water and seek immediate medical attention. Store the compound in a tightly sealed container under an inert atmosphere in a cool, dry place.[2]

References

- 1. JP2005529148A - Chemical process - Google Patents [patents.google.com]

- 2. ias.ac.in [ias.ac.in]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

Technical Guide: o-Tolyl-acetyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of o-tolyl-acetyl chloride (2-(o-tolyl)acetyl chloride), a key reagent in organic synthesis and drug discovery. This document details its physicochemical properties, synthesis, reactivity, and safety protocols, presenting data in a structured format for ease of reference.

Physicochemical Properties

o-Tolyl-acetyl chloride is a reactive acyl chloride used to introduce the o-tolylacetyl moiety into molecules. Its properties are summarized below.

| Property | Value | Reference |

| Molecular Weight | 168.62 g/mol | |

| Molecular Formula | C₉H₉ClO | |

| CAS Number | 10166-09-3 | |

| Appearance | Colorless to light yellow clear liquid | |

| Boiling Point | 84 °C @ 1.5 mmHg | |

| Density | 1.146 g/cm³ (predicted) | |

| Synonyms | 2-(o-tolyl)acetyl chloride, 2-Methylphenylacetyl chloride, o-Methylphenylacetyl chloride |

Synthesis

o-Tolyl-acetyl chloride is typically synthesized from o-tolylacetic acid by treatment with a chlorinating agent, such as thionyl chloride (SOCl₂). The reaction proceeds via a nucleophilic acyl substitution mechanism.

Experimental Protocol: Synthesis of o-Tolyl-acetyl Chloride

This protocol is adapted from the synthesis of a structurally similar acyl chloride.[1]

Materials:

-

o-Tolylacetic acid

-

Thionyl chloride (SOCl₂)

-

Dry dichloromethane (DCM, as solvent if necessary)

-

Round-bottomed flask

-

Reflux condenser with a gas outlet to a scrubbing system (to neutralize HCl and SO₂ byproducts)

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Vacuum source for distillation

Procedure:

-

In a dry round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add o-tolylacetic acid.

-

Slowly add an excess of thionyl chloride (approximately 2 equivalents) to the flask. The reaction can be performed neat or in an inert solvent like dry dichloromethane.

-

Heat the reaction mixture to reflux (the temperature of the oil bath can be set to around 80-90 °C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).[2]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Excess thionyl chloride is removed by distillation, initially at atmospheric pressure, followed by vacuum distillation to obtain the crude o-tolyl-acetyl chloride.[1] For sensitive subsequent reactions, further purification by fractional distillation under reduced pressure may be necessary.

Reactivity and Applications

As an acyl chloride, o-tolyl-acetyl chloride is a versatile electrophile for introducing the 2-methylphenylacetyl group. Its reactivity is centered on nucleophilic acyl substitution.

Nucleophilic Acyl Substitution

o-Tolyl-acetyl chloride readily reacts with various nucleophiles to form a range of derivatives. This is a fundamental reaction in the synthesis of pharmaceuticals and other fine chemicals.

Applications in Drug Development

The o-tolylacetyl moiety is incorporated into various molecular scaffolds to modulate their biological activity. For instance, it has been used in the synthesis of N-heterocyclic carbene (NHC) ligands for metal complexes that exhibit antibacterial properties. The introduction of this group can influence the lipophilicity and steric profile of a compound, which are critical for its pharmacokinetic and pharmacodynamic properties.

Spectroscopic Data (Predicted)

¹H NMR:

-

Aromatic protons: Multiplets in the range of 7.1-7.4 ppm.

-

Methylene protons (-CH₂-): A singlet around 4.1 ppm.[3]

-

Methyl protons (-CH₃): A singlet around 2.3 ppm.[4]

¹³C NMR:

-

Carbonyl carbon (C=O): A signal in the range of 170-175 ppm.

-

Aromatic carbons: Signals between 125-140 ppm.

-

Methylene carbon (-CH₂-): A signal around 45-50 ppm.

-

Methyl carbon (-CH₃): A signal around 18-20 ppm.

Infrared (IR) Spectroscopy:

-

C=O stretch: A strong, sharp absorption band in the region of 1780-1815 cm⁻¹.[5]

-

C-Cl stretch: A band in the range of 650-850 cm⁻¹.

-

Aromatic C-H stretch: Signals above 3000 cm⁻¹.

-

Aliphatic C-H stretch: Signals just below 3000 cm⁻¹.

Safety and Handling

o-Tolyl-acetyl chloride is a corrosive and moisture-sensitive compound that requires careful handling.

Hazard Statements:

-

Causes severe skin burns and eye damage.

-

May be corrosive to metals.

-

Reacts violently with water, releasing toxic and corrosive hydrogen chloride gas.

Precautionary Measures:

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6]

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area. Keep away from water and moisture.

-

Spills: Absorb spills with an inert, dry material and dispose of as hazardous waste. Do not use water to clean up spills.

-

First Aid: In case of contact with skin or eyes, flush immediately with copious amounts of water for at least 15 minutes and seek immediate medical attention. If inhaled, move to fresh air and seek medical attention. If swallowed, do not induce vomiting and seek immediate medical attention.

References

An In-depth Technical Guide on the Chemical Properties of o-Tolyl-acetyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

o-Tolyl-acetyl chloride, systematically known as 2-(2-methylphenyl)acetyl chloride, is a reactive acyl chloride derivative. Its chemical structure, featuring a reactive acetyl chloride moiety attached to an o-tolyl group, makes it a valuable building block in organic synthesis. This guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity, with a focus on its applications in research and drug development.

Chemical and Physical Properties

o-Tolyl-acetyl chloride is a liquid at room temperature, predicted to be pale pink in color. It is sensitive to moisture and should be handled accordingly. Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₉ClO | [1] |

| Molecular Weight | 168.62 g/mol | [1] |

| IUPAC Name | 2-(2-methylphenyl)acetyl chloride | [1] |

| CAS Number | 10166-09-3 | [1] |

| Boiling Point | 84 °C at 1.5 mmHg | |

| Density (Predicted) | 1.146 ± 0.06 g/cm³ |

Spectroscopic Data

-

¹H NMR: The spectrum is expected to show a singlet for the methyl protons (around 2.3 ppm), a singlet for the methylene protons adjacent to the carbonyl group (around 4.0-4.5 ppm), and a multiplet in the aromatic region (around 7.0-7.5 ppm) corresponding to the four protons on the tolyl ring.

-

¹³C NMR: The carbonyl carbon is expected to appear in the range of 160-180 ppm. Other characteristic peaks would include those for the methyl, methylene, and aromatic carbons.

-

Infrared (IR) Spectroscopy: A strong absorption band characteristic of the C=O stretching in acyl chlorides is expected in the region of 1780-1815 cm⁻¹.

-

Mass Spectrometry: The mass spectrum would likely show the molecular ion peak. Common fragmentation patterns for acyl chlorides include the loss of a chlorine radical to form an acylium ion, which is often a prominent peak.

Synthesis of o-Tolyl-acetyl Chloride

A common and effective method for the synthesis of o-tolyl-acetyl chloride is the reaction of o-tolylacetic acid with a chlorinating agent such as thionyl chloride (SOCl₂).

Experimental Protocol: Synthesis from o-Tolylacetic Acid

Materials:

-

o-Tolylacetic acid

-

Thionyl chloride (SOCl₂)

-

Dry benzene (or another inert solvent)

-

Round-bottom flask

-

Reflux condenser with a drying tube

-

Heating mantle

-

Distillation apparatus

Procedure:

-

In a dry round-bottom flask, place o-tolylacetic acid.

-

Add an excess of thionyl chloride (typically 2-3 equivalents).

-

Add a small amount of dry benzene to serve as a solvent.

-

Fit the flask with a reflux condenser protected by a calcium chloride drying tube to prevent moisture from entering the reaction.

-

Gently heat the mixture to reflux. The reaction will evolve sulfur dioxide and hydrogen chloride gas, which should be vented into a fume hood.

-

Continue refluxing for 1-2 hours, or until the evolution of gas ceases.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and solvent by distillation under reduced pressure.

-

The remaining crude o-tolyl-acetyl chloride can be purified by vacuum distillation.

Chemical Reactivity and Applications

o-Tolyl-acetyl chloride is a versatile reagent in organic synthesis, primarily utilized as an acylating agent to introduce the o-tolylacetyl group into various molecules. Its reactivity is characteristic of acyl chlorides, which are highly susceptible to nucleophilic attack at the electrophilic carbonyl carbon.

Reactions with Nucleophiles

o-Tolyl-acetyl chloride readily reacts with a variety of nucleophiles, including amines and alcohols, to form amides and esters, respectively. These reactions are typically fast and exothermic.

Experimental Protocol: Synthesis of N-Aryl Amides

This protocol is adapted from a general procedure for the reaction of p-aminotoluene with chloroacetyl chloride and can be applied to the reaction of o-tolyl-acetyl chloride with anilines.

Materials:

-

o-Tolyl-acetyl chloride

-

Substituted aniline (e.g., aniline)

-

Triethylamine

-

Dioxane (or another suitable aprotic solvent)

-

Ice bath

-

Stirring apparatus

Procedure:

-

In a reaction flask, dissolve the substituted aniline (1 equivalent) and triethylamine (2 equivalents) in dioxane.

-

Cool the stirred solution to 0-5 °C in an ice bath.

-

Slowly add a solution of o-tolyl-acetyl chloride (1 equivalent) in dioxane to the cooled mixture dropwise.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for 5-7 hours.

-

Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, the reaction mixture can be worked up by pouring it into cold water to precipitate the amide product.

-

The crude product can be collected by filtration, washed with water, and recrystallized from a suitable solvent such as ethanol to afford the pure N-aryl-2-(o-tolyl)acetamide.

Experimental Protocol: Synthesis of Esters

This is a general procedure for the esterification of an alcohol with an acyl chloride.

Materials:

-

o-Tolyl-acetyl chloride

-

Anhydrous alcohol (e.g., ethanol)

-

A non-nucleophilic base (e.g., pyridine or triethylamine, optional but recommended)

-

Anhydrous inert solvent (e.g., diethyl ether or dichloromethane)

-

Ice bath

-

Stirring apparatus

-

Separatory funnel

Procedure:

-

In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1 equivalent) and the base (1.1 equivalents) in the anhydrous solvent.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add o-tolyl-acetyl chloride (1 equivalent) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by TLC.

-

Once the reaction is complete, quench the reaction by adding a small amount of water.

-

Transfer the mixture to a separatory funnel and wash sequentially with dilute acid (e.g., 1M HCl) to remove the base, then with a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ester.

-

The product can be further purified by column chromatography or distillation if necessary.

Applications in Drug Development and Research

The o-tolylacetyl moiety is a structural component found in some biologically active molecules. Therefore, o-tolyl-acetyl chloride serves as a key intermediate for the synthesis of these compounds and their analogs in drug discovery programs. Its utility lies in the ability to introduce a lipophilic and sterically defined group, which can be crucial for modulating the pharmacological properties of a lead compound, such as its binding affinity to a target protein or its metabolic stability.

Safety Information

o-Tolyl-acetyl chloride is a corrosive substance that causes severe skin burns and eye damage. It may also be harmful if swallowed, in contact with skin, or if inhaled.[1] It is moisture-sensitive and reacts with water, likely releasing hydrochloric acid. Therefore, it should be handled with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.

Conclusion

o-Tolyl-acetyl chloride is a valuable and reactive chemical intermediate with significant applications in organic synthesis. Its ability to readily undergo nucleophilic acyl substitution makes it a key reagent for the preparation of a variety of amides and esters. This guide has provided a detailed overview of its chemical properties, synthetic methods, and reactivity, offering a valuable resource for researchers and professionals in the fields of chemistry and drug development. Careful handling of this corrosive and moisture-sensitive compound is essential for its safe and effective use in the laboratory.

References

Synthesis of o-Tolyl-acetyl Chloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of o-tolyl-acetyl chloride from o-tolylacetic acid. The document details the chemical principles, experimental protocols, and purification techniques for this transformation, which is a crucial step in the synthesis of various pharmaceutical intermediates and other fine chemicals. Two primary synthetic routes, employing thionyl chloride and oxalyl chloride as chlorinating agents, are presented with in-depth methodologies. Quantitative data is summarized for easy comparison, and process workflows are visualized to enhance understanding.

Introduction

o-Tolyl-acetyl chloride, also known as 2-methylphenylacetyl chloride, is a reactive acyl chloride intermediate. Its synthesis from the corresponding carboxylic acid, o-tolylacetic acid, is a fundamental transformation in organic chemistry. The conversion of the carboxylic acid's hydroxyl group into a good leaving group, followed by nucleophilic acyl substitution, is typically achieved using common chlorinating agents. This guide focuses on the two most prevalent and effective reagents for this purpose: thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). The choice of reagent can be influenced by factors such as scale, desired purity, and tolerance of the substrate to reaction conditions.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of the reactant and product is essential for successful synthesis and purification.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| o-Tolylacetic Acid | C₉H₁₀O₂ | 150.17 | 88-90 | 279.3 at 760 mmHg |

| o-Tolyl-acetyl Chloride | C₉H₉ClO | 168.62 | Not available | 94-95 at 12 mmHg |

Synthesis Methodologies

The conversion of o-tolylacetic acid to o-tolyl-acetyl chloride is typically achieved via nucleophilic acyl substitution using a suitable chlorinating agent. The two most common and effective methods are detailed below.

Thionyl Chloride Method

Thionyl chloride is a widely used reagent for the preparation of acyl chlorides due to its reactivity and the fact that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification.[1]

Adapted from a procedure for the synthesis of p-tolylacetyl chloride.[2]

Materials:

-

o-Tolylacetic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous solvent (e.g., toluene or dichloromethane, optional)

-

Dry glassware

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a drying tube (e.g., containing calcium chloride), place o-tolylacetic acid.

-

Slowly add an excess of thionyl chloride (typically 1.5 to 2.0 molar equivalents) to the flask. The reaction can be performed neat or in an anhydrous solvent.

-

The reaction mixture is then heated to reflux (the temperature of the oil bath is typically kept around 80-90 °C) for 1 to 3 hours.[2] The progress of the reaction can be monitored by the cessation of gas evolution (SO₂ and HCl).

-

After the reaction is complete, the excess thionyl chloride is removed by distillation, often under reduced pressure.[2]

-

The resulting crude o-tolyl-acetyl chloride can be purified by fractional distillation under reduced pressure.

Oxalyl Chloride Method

Oxalyl chloride is another effective reagent for this transformation and is often preferred for its milder reaction conditions. The reaction is typically catalyzed by a small amount of N,N-dimethylformamide (DMF).[3]

Materials:

-

o-Tolylacetic acid

-

Oxalyl chloride ((COCl)₂)

-

Anhydrous dichloromethane (DCM) or other inert solvent

-

N,N-dimethylformamide (DMF, catalytic amount)

-

Dry glassware

Procedure:

-

Dissolve o-tolylacetic acid in an anhydrous solvent such as dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

-

Add a catalytic amount of DMF (e.g., 1-2 drops).

-

Slowly add oxalyl chloride (typically 1.1 to 1.5 molar equivalents) to the stirred solution at room temperature. Gas evolution (CO₂, CO, and HCl) will be observed.

-

Stir the reaction mixture at room temperature for 1 to 2 hours, or until the gas evolution ceases.

-

The solvent and any excess reagent are removed under reduced pressure to yield the crude o-tolyl-acetyl chloride.

-

The product can then be purified by fractional distillation under reduced pressure.

Purification

The primary method for purifying o-tolyl-acetyl chloride is fractional distillation under reduced pressure . This technique is necessary to separate the product from any non-volatile impurities and any remaining high-boiling starting material. Given the reported boiling point of 94-95 °C at 12 mmHg, a vacuum distillation setup is essential to avoid decomposition at higher temperatures.

General Distillation Procedure:

-

Assemble a fractional distillation apparatus suitable for vacuum operation. Ensure all glassware is dry.

-

Transfer the crude o-tolyl-acetyl chloride to the distillation flask.

-

Slowly reduce the pressure to the desired level (e.g., 12 mmHg).

-

Gradually heat the distillation flask.

-

Collect the fraction that distills at the expected boiling point (94-95 °C at 12 mmHg).

Reaction Workflows and Mechanisms

To visually represent the processes described, the following diagrams have been generated.

References

An In-depth Technical Guide to 2-(2-methylphenyl)acetyl chloride

This technical guide provides a comprehensive overview of 2-(2-methylphenyl)acetyl chloride, also known as o-tolyl-acetyl chloride. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document covers its nomenclature, physicochemical properties, and a general experimental protocol for its synthesis.

Nomenclature

The compound "o-tolyl-acetyl chloride" is systematically named under IUPAC nomenclature.

-

IUPAC Name: 2-(2-methylphenyl)acetyl chloride[1]

-

Synonyms: A variety of synonyms are used in literature and commercial listings for this compound. These include:

Physicochemical Properties

The following table summarizes the key quantitative data for 2-(2-methylphenyl)acetyl chloride.

| Property | Value | Source |

| Molecular Formula | C₉H₉ClO | [1][2] |

| Molecular Weight | 168.62 g/mol | [1][2] |

| Density | 1.1 ± 0.1 g/cm³ | [2] |

| Boiling Point | 242.6 ± 19.0 °C at 760 mmHg | [2] |

| Form | Liquid | [3] |

| Color | Pale pink | [3] |

Experimental Protocols

Synthesis of 2-(2-methylphenyl)acetyl chloride from 2-(p-Tolyl)propionic acid

A general and widely used method for the preparation of acyl chlorides is the reaction of the corresponding carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The following protocol is a representative procedure.

Materials:

-

2-(p-Tolyl)propionic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous solvent (e.g., dichloromethane, toluene)

-

Nitrogen or argon gas supply

-

Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: All glassware should be thoroughly dried to prevent hydrolysis of the reagents and product. The reaction is typically carried out under an inert atmosphere (nitrogen or argon).

-

Charging the Flask: The carboxylic acid, 2-(p-tolyl)propionic acid, is placed in a round-bottom flask equipped with a magnetic stir bar.

-

Addition of Chlorinating Agent: Thionyl chloride (typically 1.5 to 2.0 equivalents) is added to the carboxylic acid. This addition is often done cautiously, and sometimes at a reduced temperature (e.g., 0 °C) if the reaction is vigorous.

-

Reaction Conditions: The reaction mixture is then typically heated to reflux. The progress of the reaction can be monitored by observing the cessation of gas evolution (HCl and SO₂).

-

Work-up: After the reaction is complete, the excess thionyl chloride is removed by distillation, often under reduced pressure. The crude acid chloride can then be purified by distillation under reduced pressure.

Logical Relationship Diagram

The following diagram illustrates the synthesis pathway of 2-(2-methylphenyl)acetyl chloride from its corresponding carboxylic acid.

References

Spectroscopic Profile of o-Tolyl-acetyl chloride: A Technical Guide

Introduction

This technical guide provides a comprehensive overview of the spectral data for o-Tolyl-acetyl chloride (also known as 2-(2-methylphenyl)acetyl chloride). Due to the limited availability of experimentally derived spectra in the public domain, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are based on established principles of spectroscopy and analysis of analogous compounds. This guide is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the spectroscopic characteristics of this compound.

Predicted Spectral Data

The following tables summarize the predicted spectral data for o-Tolyl-acetyl chloride. These values are calculated based on the chemical structure and are intended to provide a reference for the identification and characterization of this molecule.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.10-7.25 | Multiplet | 4H | Aromatic protons (Ar-H) |

| ~4.15 | Singlet | 2H | Methylene protons (-CH₂-) |

| ~2.35 | Singlet | 3H | Methyl protons (-CH₃) |

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~172.5 | Carbonyl carbon (C=O) |

| ~137.0 | Aromatic carbon (Ar-C-CH₃) |

| ~131.5 | Aromatic carbon (Ar-C-CH₂-) |

| ~130.5 | Aromatic C-H |

| ~128.0 | Aromatic C-H |

| ~126.5 | Aromatic C-H |

| ~125.0 | Aromatic C-H |

| ~53.0 | Methylene carbon (-CH₂-) |

| ~19.0 | Methyl carbon (-CH₃) |

Table 3: Predicted Infrared (IR) Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |

| ~3010-3100 | Medium | Aromatic C-H | Stretching |

| ~2920-2980 | Medium | Aliphatic C-H | Stretching |

| ~1800 | Strong | Acyl Chloride (C=O) | Stretching |

| ~1600, ~1490 | Medium-Strong | Aromatic C=C | Stretching |

| ~1450 | Medium | CH₂/CH₃ | Bending |

| ~730-770 | Strong | ortho-disubstituted benzene | C-H Out-of-plane bending |

| ~600-800 | Medium-Strong | C-Cl | Stretching |

Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization)

| m/z | Relative Intensity | Assignment |

| 168/170 | High | [M]⁺ (Molecular ion, with ³⁵Cl/³⁷Cl isotopes) |

| 133 | Medium | [M - Cl]⁺ |

| 105 | High | [C₈H₉]⁺ (Tropylium ion rearrangement) |

| 91 | Very High | [C₇H₇]⁺ (Tropylium ion) |

| 77 | Medium | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic techniques cited. These protocols are broadly applicable to the analysis of liquid organic compounds like o-Tolyl-acetyl chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified liquid sample in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or a precise chemical shift reference is required.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

2. ¹H NMR Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity and optimal resolution.

-

Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

3. ¹³C NMR Data Acquisition:

-

Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.

-

Use a standard proton-decoupled pulse sequence to simplify the spectrum and enhance the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).[1]

-

A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.[1]

-

A relaxation delay may be included between pulses to ensure accurate integration if quantitative analysis is needed.[2]

4. Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

-

Perform baseline correction to obtain a flat baseline.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of different types of protons.

Infrared (IR) Spectroscopy

1. Sample Preparation (Neat Liquid):

-

Place a single drop of the liquid sample onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[3][4]

-

Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin film between the plates.[3][4]

2. Data Acquisition:

-

Place the salt plate assembly into the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty spectrometer to account for atmospheric CO₂ and water vapor.

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

3. Data Analysis:

-

Identify the characteristic absorption bands in the spectrum.

-

Correlate the observed bands with the vibrational modes of the functional groups present in the molecule. For acyl chlorides, a strong absorption around 1800 cm⁻¹ is characteristic of the C=O stretch.[5][6]

Mass Spectrometry (MS)

1. Sample Introduction:

-

For a volatile liquid like o-Tolyl-acetyl chloride, direct injection or infusion into the ion source is a common method.

-

Alternatively, the sample can be introduced via a gas chromatograph (GC-MS) for separation from any impurities prior to mass analysis.[7]

2. Ionization (Electron Ionization - EI):

-

The sample molecules are introduced into a high-vacuum ion source.

-

A beam of high-energy electrons (typically 70 eV) bombards the sample molecules.[8]

-

This causes the molecules to ionize and fragment in a reproducible manner.[8][9]

3. Mass Analysis:

-

The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

4. Detection and Data Processing:

-

An ion detector records the abundance of ions at each m/z value.

-

The resulting data is plotted as a mass spectrum, showing the relative intensity of each ion fragment.

-

The molecular ion peak is identified to determine the molecular weight, and the fragmentation pattern is analyzed to deduce the structure of the molecule.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow for Spectroscopic Characterization.

References

- 1. benchchem.com [benchchem.com]

- 2. University of Ottawa NMR Facility Blog: How Can I Get a Quantitative 13C NMR Spectrum? [u-of-o-nmr-facility.blogspot.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]

- 5. uobabylon.edu.iq [uobabylon.edu.iq]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Electron ionization - Wikipedia [en.wikipedia.org]

- 8. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 9. benchchem.com [benchchem.com]

o-Tolyl-acetyl chloride safety and handling precautions

An In-depth Technical Guide to the Safe Handling of o-Tolyl-acetyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

o-Tolyl-acetyl chloride (2-(2-methylphenyl)acetyl chloride) is a specialized acyl chloride reagent used as a building block in organic synthesis and medicinal chemistry.[1] Its primary function is to introduce the 2-methylphenylacetyl moiety into target molecules, a critical step in developing compounds with potential biological activity.[1] Like other acyl chlorides, it is a highly reactive compound requiring stringent safety protocols to mitigate risks associated with its handling, storage, and disposal. This guide provides a comprehensive overview of its hazards and detailed procedures for safe use in a laboratory setting.

Hazard Identification and Classification

o-Tolyl-acetyl chloride is classified as a corrosive and acutely toxic substance. It causes severe skin burns and eye damage and is harmful if swallowed, inhaled, or in contact with skin.[2] Upon contact with moisture in the air, it hydrolyzes to form acetic acid and hydrochloric acid, releasing corrosive white fumes.[3]

GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for o-Tolyl-acetyl chloride and related compounds.

| Hazard Class | GHS Code | Hazard Statement |

| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage[2] |

| Serious Eye Damage | H318 | Causes serious eye damage[2] |

| Acute Toxicity, Oral | H302 | Harmful if swallowed[2] |

| Acute Toxicity, Dermal | H312 | Harmful in contact with skin[2] |

| Acute Toxicity, Inhalation | H332 | Harmful if inhaled[2] |

| Flammability | H227 | Combustible liquid |

Physical and Chemical Properties

A summary of the key quantitative data for o-Tolyl-acetyl chloride is provided below.

| Property | Value | Source |

| Molecular Formula | C₉H₉ClO | [2] |

| Molecular Weight | 168.62 g/mol | [2] |

| CAS Number | 10166-09-3 | [2] |

| Appearance | Colorless to light yellow liquid | [4] |

| Odor | Pungent | [4] |

| Density | 1.173 g/mL at 25 °C (77 °F) | |

| Boiling Point | 86 °C (187 °F) at 7 hPa |

Experimental Protocols: Safe Handling and Storage

Given the reactive and corrosive nature of o-Tolyl-acetyl chloride, meticulous handling and storage procedures are mandatory. These protocols are designed to prevent accidental exposure, release, and dangerous reactions.

Engineering Controls

-

Fume Hood: All manipulations of o-Tolyl-acetyl chloride must be conducted in a well-ventilated chemical fume hood to prevent inhalation of vapors and fumes.[4]

-

Safety Shower & Eyewash: An operational and easily accessible safety shower and eyewash station are essential in any laboratory where this chemical is handled.[5]

Handling Procedures

-

Inert Atmosphere: Handle and store the chemical under an inert gas, such as nitrogen or argon, to prevent hydrolysis from atmospheric moisture.[6]

-

Transfer: Use appropriate, dry equipment like glass pipettes or funnels for transferring the liquid to avoid spills.[4] Ensure all equipment is free from water.

-

Grounding: Ground and bond containers and receiving equipment when transferring to prevent static discharge, which can be an ignition source.[6][7]

-

Avoid Incompatibles: Keep the chemical away from water, alcohols, bases, amines, oxidizing agents, and powdered metals.[4][8][9]

Storage Procedures

-

Container: Store in a tightly closed, properly labeled container.[6]

-

Location: Keep in a cool, dry, and well-ventilated area designated for corrosive and reactive chemicals, away from heat and sources of ignition.[4][6]

-

Segregation: Store separately from incompatible materials, particularly water and bases.[9][10] A water-free storage area is required.[5]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is required to protect against the severe hazards of o-Tolyl-acetyl chloride.

Caption: PPE selection guide for handling o-Tolyl-acetyl chloride.

Emergency Procedures and First Aid

Immediate and appropriate action is critical in the event of an emergency.

Spill Response Workflow

References

- 1. o-Tolyl-acetyl Chloride|2-(2-Methylphenyl)acetyl Chloride [benchchem.com]

- 2. o-Tolyl-acetyl chloride | C9H9ClO | CID 2760632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Acetyl chloride - Wikipedia [en.wikipedia.org]

- 4. What are the safety precautions when using O - Toluoyl Chloride? - Blog [evergreensinochem.com]

- 5. southwest.tn.edu [southwest.tn.edu]

- 6. sigmaaldrich.cn [sigmaaldrich.cn]

- 7. njchm.com [njchm.com]

- 8. fishersci.co.uk [fishersci.co.uk]

- 9. fishersci.com [fishersci.com]

- 10. ICSC 0210 - ACETYL CHLORIDE [chemicalsafety.ilo.org]

An In-depth Technical Guide to the Reactivity of o-Tolyl-acetyl Chloride with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

o-Tolyl-acetyl chloride is a versatile reagent in organic synthesis, primarily utilized for the introduction of the o-tolylacetyl moiety. Its reactivity is characterized by the electrophilic nature of the carbonyl carbon, making it susceptible to attack by a wide range of nucleophiles. This technical guide provides a comprehensive overview of the reactivity of o-tolyl-acetyl chloride with various nucleophiles, including amines, thiols, alcohols, and organometallic reagents. Detailed experimental protocols for key reactions are provided, alongside a quantitative summary of reaction outcomes. The underlying reaction mechanisms and logical workflows are illustrated using Graphviz diagrams to facilitate a deeper understanding of the chemical transformations.

Introduction

o-Tolyl-acetyl chloride (2-(o-tolyl)acetyl chloride) is an acyl chloride derivative of o-tolylacetic acid. The presence of the electron-withdrawing chloride atom polarizes the carbonyl bond, rendering the carbonyl carbon highly electrophilic. This inherent reactivity makes o-tolyl-acetyl chloride an excellent acylating agent for a variety of nucleophilic substitution reactions. The general mechanism for these reactions is a nucleophilic addition-elimination pathway, which proceeds through a tetrahedral intermediate.

This guide will delve into the specific reactions of o-tolyl-acetyl chloride with key classes of nucleophiles, providing quantitative data where available and representative experimental procedures.

Reactivity with Nucleophiles: A Quantitative Overview

The reactivity of o-tolyl-acetyl chloride with various nucleophiles is summarized in the table below. Please note that where specific data for o-tolyl-acetyl chloride is unavailable, data for closely related analogues is provided as a representative indication of reactivity.

| Nucleophile Class | Specific Nucleophile | Product Type | Yield (%) | Reaction Conditions | Reference Compound |

| Amines | p-Toluidine | Amide | 88 | Acetonitrile, Room Temperature | Chloroacetyl chloride |

| Thiols | Potassium thioacetate | Thioester | 71 | Acetone, Room Temperature, 3.5 h | 2-Chloro-N-(o-tolyl)acetamide |

| Grignard Reagents | Phenylmagnesium bromide | Ketone (1st add.) | 72 | Toluene, NMP, 0 °C to RT | Acetyl chloride |

| Phenylmagnesium bromide | Tertiary Alcohol (2nd add.) | High (qualitative) | Ether, Excess Grignard | General Acyl Chloride | |

| Alcohols | Ethanol | Ester | High (qualitative) | Vigorous, often neat or in inert solvent | General Acyl Chloride |

| Water | Water | Carboxylic Acid | Quantitative | Vigorous, often neat | General Acyl Chloride |

| Azides | Sodium Azide | Acyl Azide / Isocyanate | High (qualitative) | Aprotic solvent, then heat | General Acyl Chloride |

Detailed Reaction Analysis and Mechanisms

Reaction with Amines: Amide Formation

o-Tolyl-acetyl chloride reacts readily with primary and secondary amines to form the corresponding N-substituted o-tolylacetamides. The reaction is typically fast and high-yielding. A base, such as pyridine or triethylamine, is often added to neutralize the HCl byproduct.

-

General Reaction: R-NH₂ + o-Tolyl-COCl → o-Tolyl-CONH-R + HCl

Reaction with Thiols: Thioester Formation

Thiols and their corresponding thiolates are excellent nucleophiles that react with o-tolyl-acetyl chloride to produce thioesters. The reaction is analogous to that with amines and alcohols.

-

General Reaction: R-SH + o-Tolyl-COCl → o-Tolyl-COS-R + HCl

Reaction with Grignard Reagents

The reaction of o-tolyl-acetyl chloride with Grignard reagents (R-MgX) is a powerful method for carbon-carbon bond formation. The reaction typically proceeds in two stages. The first equivalent of the Grignard reagent adds to the carbonyl group to form a ketone. Since ketones are also reactive towards Grignard reagents, a second equivalent of the reagent adds to the ketone to form a tertiary alcohol after acidic workup. To isolate the ketone, less reactive organometallic reagents like Gilman cuprates (R₂CuLi) are used.

-

Reaction Pathway:

-

o-Tolyl-COCl + R-MgX → o-Tolyl-COR + MgXCl

-

o-Tolyl-COR + R-MgX → o-Tolyl-C(R)₂-OMgX

-

o-Tolyl-C(R)₂-OMgX + H₃O⁺ → o-Tolyl-C(R)₂-OH

-

Reaction with Alcohols and Water: Ester and Carboxylic Acid Formation

o-Tolyl-acetyl chloride reacts vigorously with alcohols to form esters and with water to form o-tolylacetic acid. These reactions are often exothermic and proceed rapidly without the need for a catalyst.

-

General Reactions:

-

o-Tolyl-COCl + R-OH → o-Tolyl-COOR + HCl

-

o-Tolyl-COCl + H₂O → o-Tolyl-COOH + HCl

-

Reaction with Sodium Azide: The Curtius Rearrangement

o-Tolyl-acetyl chloride reacts with sodium azide to form o-tolyl-acetyl azide. Upon heating, this intermediate undergoes a Curtius rearrangement to yield o-tolyl isocyanate, which can be subsequently trapped with various nucleophiles to form ureas, carbamates, or amines.

Experimental Protocols

Synthesis of o-Tolyl-acetyl Chloride

-

From o-Tolylacetic Acid using Thionyl Chloride:

-

To a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases, add o-tolylacetic acid (1 equivalent).

-

Add thionyl chloride (1.5 - 2 equivalents) dropwise at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux for 1-2 hours, or until the evolution of gas ceases.

-

Allow the mixture to cool to room temperature.

-

Distill the excess thionyl chloride under reduced pressure.

-

Distill the residue under reduced pressure to obtain pure o-tolyl-acetyl chloride.

-

General Procedure for the N-acylation of Amines

-

Representative Protocol using p-Toluidine:

-

Dissolve p-toluidine (1 equivalent) in a suitable solvent such as acetonitrile or dichloromethane in a round-bottom flask.

-

Add a base such as triethylamine or pyridine (1.1 equivalents).

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of o-tolyl-acetyl chloride (1 equivalent) in the same solvent dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water, dilute HCl, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

-

General Procedure for the Reaction with a Grignard Reagent

-

Representative Protocol for Ketone Synthesis:

-

To a solution of N-methylpyrrolidone (NMP) (1.1 equivalents) in dry toluene, add o-tolyl-acetyl chloride (1.2 equivalents) at 0 °C and stir for 15 minutes.

-

In a separate flask, prepare the Grignard reagent (e.g., phenylmagnesium bromide) (1 equivalent) in THF.

-

Add the Grignard reagent solution to the o-tolyl-acetyl chloride/NMP mixture at -5 to -10 °C over 15 minutes.

-

Stir the reaction mixture at this temperature for 1-2 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the mixture with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the ketone by column chromatography.

-

-

Note for Tertiary Alcohol Synthesis: To obtain the tertiary alcohol, a second equivalent of the Grignard reagent is added, and the reaction is typically carried out in an ethereal solvent like diethyl ether or THF without NMP.

Conclusion

o-Tolyl-acetyl chloride is a highly reactive and versatile reagent for the introduction of the o-tolylacetyl group into a wide array of molecules. Its reactions with common nucleophiles such as amines, thiols, alcohols, and organometallic reagents are generally efficient and high-yielding. This guide provides a foundational understanding of its reactivity profile, supported by quantitative data and detailed experimental procedures, to aid researchers in the effective utilization of this important synthetic building block. The provided workflows and reaction mechanisms offer a clear visual representation of the chemical transformations involved.

o-Tolyl-acetyl chloride role in organic synthesis

An In-depth Technical Guide on the Role of o-Tolyl-acetyl Chloride in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

o-Tolyl-acetyl chloride (2-(2-methylphenyl)acetyl chloride) is a specialized acyl chloride that serves as a critical building block and versatile reagent in modern organic synthesis. Its primary function is to introduce the o-tolylacetyl moiety into various molecular scaffolds, a valuable strategy in medicinal chemistry and materials science. As a highly reactive derivative of o-tolylacetic acid, it undergoes a range of nucleophilic acyl substitution reactions to form key functional groups, including amides, esters, and aryl ketones. This technical guide details the synthesis, core reactivity, experimental protocols, and applications of o-tolyl-acetyl chloride, with a focus on its role in the development of complex molecules and active pharmaceutical ingredients (APIs).

Core Properties and Spectroscopic Data

o-Tolyl-acetyl chloride is a reactive chemical intermediate. Due to its reactivity, particularly with moisture, it must be handled under anhydrous conditions. Its properties are crucial for designing synthetic routes and purification strategies.

Table 1: Physical and Chemical Properties of o-Tolyl-acetyl chloride

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | 2-(2-methylphenyl)acetyl chloride | [1] |

| Molecular Formula | C₉H₉ClO | [1][2] |

| Molecular Weight | 168.62 g/mol | [1] |

| CAS Number | 10166-09-3 | [1] |

| Appearance | Pale pink to colorless liquid | |

| Boiling Point | 84 °C @ 1.5 mmHg |

| Density | 1.146 g/cm³ (Predicted) | |

Table 2: Characteristic Spectroscopic Data Note: Experimentally obtained spectra for o-tolyl-acetyl chloride are not widely available. The data below is based on characteristic values for the functional groups present.

| Spectroscopic Technique | Characteristic Features |

| FT-IR | Strong C=O stretch characteristic of acyl chlorides at ~1800 cm⁻¹. |

| ¹H NMR | - Aromatic protons (4H) in the δ 7.0-7.5 ppm region. - Methylene protons (-CH₂-) as a singlet at approx. δ 4.0-4.5 ppm. - Methyl protons (-CH₃) as a singlet at approx. δ 2.3-2.5 ppm. |

| ¹³C NMR | - Carbonyl carbon (-C=O) signal at approx. δ 170 ppm. - Aromatic carbons in the δ 125-140 ppm region. - Methylene carbon (-CH₂-) signal around δ 50-55 ppm. - Methyl carbon (-CH₃) signal around δ 18-20 ppm. |

| Mass Spectrometry (EI) | - Molecular ion peak (M⁺) at m/z 168. - Isotope peak (M+2) at m/z 170 due to ³⁷Cl. - Fragmentation peak corresponding to the loss of Cl (m/z 133). - Peak for the tolyl fragment. |

Synthesis of o-Tolyl-acetyl chloride

The most common and efficient laboratory-scale synthesis of o-tolyl-acetyl chloride involves the direct chlorination of its parent carboxylic acid, o-tolylacetic acid. Thionyl chloride (SOCl₂) is a widely used reagent for this transformation due to its reliability and the formation of gaseous byproducts (SO₂ and HCl), which simplifies purification.

Caption: Synthesis workflow for o-tolyl-acetyl chloride.

Experimental Protocol: Synthesis from o-Tolylacetic Acid

Materials:

-

o-Tolylacetic acid (1.0 equiv)

-

Thionyl chloride (SOCl₂) (2.0 equiv)

-

A few drops of anhydrous N,N-Dimethylformamide (DMF) (catalyst)

-

Round-bottomed flask, reflux condenser with a gas outlet (to scrub HCl and SO₂), heating mantle, and distillation apparatus.

Procedure:

-

Reaction Setup: A dry 500 mL round-bottomed flask is charged with o-tolylacetic acid (e.g., 50 g, 0.33 mol). The flask is equipped with a magnetic stir bar and a reflux condenser connected to a gas trap (e.g., a bubbler with NaOH solution).

-

Reagent Addition: Thionyl chloride (48 mL, 0.66 mol) is added to the flask, followed by a few drops of anhydrous DMF.

-

Reaction: The mixture is gently heated to reflux (oil bath temperature ~80 °C) and maintained for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Work-up: After cooling to room temperature, the excess thionyl chloride is removed by distillation at atmospheric pressure.

-

Purification: The crude o-tolyl-acetyl chloride is then purified by vacuum distillation to yield the final product.

Core Reactivity and Key Synthetic Applications

As a highly reactive acylating agent, o-tolyl-acetyl chloride is a cornerstone for introducing the 2-(2-methylphenyl)acetyl group. Its reactivity is dominated by the nucleophilic acyl substitution mechanism, where the chloride acts as an excellent leaving group.

Caption: Mechanism of Nucleophilic Acyl Substitution.

Friedel-Crafts Acylation

Friedel-Crafts acylation is a powerful method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring. Using o-tolyl-acetyl chloride, this reaction produces aryl ketones that are valuable intermediates in drug synthesis. The reaction requires a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Table 3: Representative Friedel-Crafts Acylation Reaction

| Substrate | Reagent | Catalyst | Product | Representative Yield |

|---|

| Benzene | o-Tolyl-acetyl chloride | AlCl₃ | 1-Phenyl-2-(o-tolyl)ethanone | >85% (Typical) |

Materials:

-

Anhydrous aluminum chloride (AlCl₃) (1.1 equiv)

-

o-Tolyl-acetyl chloride (1.0 equiv)

-

Anhydrous benzene (used as both solvent and reactant)

-

Dichloromethane (anhydrous, as co-solvent if needed)

-

Ice, concentrated HCl

-

Separatory funnel, round-bottom flask, addition funnel.

Procedure:

-

Catalyst Suspension: Anhydrous AlCl₃ (e.g., 15 g, 0.11 mol) is placed in a dry 250 mL round-bottom flask equipped with a stir bar, reflux condenser, and an addition funnel. The apparatus is kept under an inert atmosphere (N₂ or Ar). Anhydrous benzene (100 mL) is added, and the suspension is cooled to 0-5 °C in an ice bath.

-

Acyl Chloride Addition: o-Tolyl-acetyl chloride (e.g., 16.8 g, 0.10 mol) is dissolved in 25 mL of anhydrous benzene and added dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, the ice bath is removed, and the mixture is stirred at room temperature for 1-2 hours, then gently refluxed for an additional hour to ensure completion.

-

Quenching: The reaction mixture is cooled in an ice bath and slowly poured onto a mixture of crushed ice (200 g) and concentrated HCl (50 mL) with vigorous stirring.

-

Work-up: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 50 mL). The combined organic layers are washed with water, saturated NaHCO₃ solution, and brine.

-

Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The resulting crude ketone can be purified by vacuum distillation or recrystallization.

Amide Synthesis (Aminolysis)

The reaction of o-tolyl-acetyl chloride with ammonia, primary amines, or secondary amines provides a direct and high-yielding route to primary, secondary, and tertiary amides, respectively. The amide bond is a fundamental linkage in pharmaceuticals. A base is required to neutralize the HCl byproduct.

Table 4: Representative Amide Synthesis

| Amine | Reagent | Base | Product | Representative Yield |

|---|

| Aniline | o-Tolyl-acetyl chloride | Pyridine or Triethylamine | N-phenyl-2-(o-tolyl)acetamide | >90% (Typical)[3] |

Materials:

-

Aryl amine (e.g., aniline) (1.0 equiv)

-

o-Tolyl-acetyl chloride (1.05 equiv)

-

Triethylamine (TEA) or Pyridine (1.1 equiv)

-

Anhydrous dichloromethane (DCM) as solvent

-

Ice bath, round-bottom flask, magnetic stirrer.

Procedure:

-

Amine Solution: The aryl amine (e.g., 9.3 g, 0.10 mol) and triethylamine (15.3 mL, 0.11 mol) are dissolved in anhydrous DCM (150 mL) in a flask. The solution is cooled to 0 °C in an ice bath.

-

Acyl Chloride Addition: o-Tolyl-acetyl chloride (17.7 g, 0.105 mol) dissolved in 50 mL of anhydrous DCM is added dropwise to the cooled amine solution over 20-30 minutes.

-

Reaction: The mixture is allowed to warm to room temperature and stirred for 2-4 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Work-up: The reaction mixture is washed sequentially with 1 M HCl (to remove excess TEA), water, and saturated brine.

-

Purification: The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is evaporated. The crude solid amide is purified by recrystallization from a suitable solvent (e.g., ethanol/water).

Caption: Experimental workflow for amide synthesis.

Other Key Reactions

-

Esterification: Reacts readily with alcohols, often in the presence of a non-nucleophilic base like pyridine, to form esters. This reaction is crucial for modifying the solubility and pharmacokinetic properties of drug candidates.

-

Hydrolysis: Rapidly reacts with water to revert to o-tolylacetic acid. This highlights the need for anhydrous conditions during its use and storage.

Applications in Drug Development and Research

The utility of o-tolyl-acetyl chloride stems from its ability to introduce the o-tolylacetyl group, which can significantly influence a molecule's biological activity.

-

Modulating Lipophilicity: The tolyl group provides a defined lipophilic character, which is a critical parameter for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

-

Steric Control: The ortho-methyl group provides steric bulk that can be used to control molecular conformation, influence binding to biological targets, or protect adjacent functional groups.

-

Synthesis of Bioactive Scaffolds: It is a key intermediate in producing complex molecular architectures. For example, it has been used in the synthesis of N-heterocyclic carbene (NHC) ligands for metal complexes that exhibit antibacterial activity.

Conclusion

o-Tolyl-acetyl chloride is a high-value, reactive intermediate with a significant role in organic synthesis. Its ability to participate in a wide range of reliable and high-yielding reactions, such as Friedel-Crafts acylation and amidation, makes it an indispensable tool for researchers in fine chemicals, agrochemicals, and particularly in pharmaceutical development. The protocols and data presented in this guide underscore its versatility and provide a technical foundation for its effective application in the laboratory. Proper handling under anhydrous conditions is paramount to ensure its synthetic utility is fully realized.

References

The Versatility of o-Tolyl-acetyl Chloride in the Synthesis of Bioactive Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

o-Tolyl-acetyl chloride, also known as 2-(2-methylphenyl)acetyl chloride, is a versatile reagent in organic synthesis, serving as a crucial building block for a variety of bioactive molecules. Its primary function is to introduce the o-tolylacetyl moiety into target structures, a modification that can significantly influence the pharmacological properties of a compound. This technical guide explores two key applications of o-Tolyl-acetyl chloride in the development of novel therapeutic agents: the synthesis of N-heterocyclic carbene (NHC) metal complexes with potent antibacterial activity and the preparation of N-substituted o-tolylacetamide derivatives as another class of potential antimicrobial agents. Detailed experimental protocols, quantitative biological data, and diagrammatic representations of synthetic workflows and mechanisms of action are provided to facilitate further research and development in this area.

Introduction: The Role of o-Tolyl-acetyl Chloride in Medicinal Chemistry

o-Tolyl-acetyl chloride (2-(2-methylphenyl)acetyl chloride) is a reactive acyl chloride that readily participates in nucleophilic acyl substitution reactions. This reactivity allows for the formation of stable amide and ester bonds, making it an ideal reagent for modifying the structure of lead compounds in drug discovery. The introduction of the 2-methylphenylacetyl group can alter a molecule's lipophilicity, steric profile, and electronic properties, which in turn can enhance its biological activity, improve its pharmacokinetic profile, or reduce its toxicity. This guide focuses on two distinct applications of this reagent in the synthesis of compounds with significant therapeutic potential.

Application I: Synthesis of N-Heterocyclic Carbene (NHC) Silver(I) Complexes as Antibacterial Agents

N-heterocyclic carbenes (NHCs) are a class of persistent carbenes that have found widespread use as ligands in organometallic chemistry. When complexed with metals like silver(I), they form stable compounds with significant biological activity. The o-tolyl moiety can be incorporated into the NHC ligand structure, influencing the complex's overall efficacy.

Synthesis of NHC Precursors and Silver(I) Complexes

The synthesis of NHC-silver(I) complexes typically involves a two-step process: the synthesis of an imidazolium or benzimidazolium salt as the NHC precursor, followed by metallation with a silver salt, often silver(I) oxide. o-Tolyl-acetyl chloride is used to synthesize the N-substituents of the NHC precursor.

Experimental Protocol: Synthesis of 1,3-bis(2-methylbenzyl)benzimidazolium Chloride

This protocol is adapted from the synthesis of related benzimidazolium salts and illustrates the general procedure.

-

Reaction Setup: In a round-bottom flask, dissolve 1 equivalent of benzimidazole in a suitable solvent such as dimethylformamide (DMF).

-

Addition of Reagents: Add 2.2 equivalents of 2-methylbenzyl chloride (which can be synthesized from o-tolylacetic acid, a derivative of o-tolyl-acetyl chloride) and 1.5 equivalents of a base such as potassium carbonate.

-

Reaction Conditions: Stir the mixture at room temperature for 24 hours.

-

Work-up and Purification: Filter the reaction mixture to remove any inorganic salts. Remove the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether, to yield the desired 1,3-bis(2-methylbenzyl)benzimidazolium chloride.

Experimental Protocol: Synthesis of the NHC-Silver(I) Complex

-

Reaction Setup: In a flask protected from light, suspend 1 equivalent of the synthesized 1,3-bis(2-methylbenzyl)benzimidazolium chloride in a solvent like dichloromethane.

-

Addition of Silver(I) Oxide: Add 0.5 equivalents of silver(I) oxide to the suspension.

-

Reaction Conditions: Stir the mixture vigorously at room temperature for 24-48 hours. The reaction progress can be monitored by the disappearance of the silver(I) oxide.

-

Work-up and Purification: Upon completion, filter the reaction mixture through celite to remove any unreacted silver oxide and the formed silver chloride. The solvent is then removed from the filtrate under reduced pressure to yield the NHC-silver(I) complex.

Logical Relationship: Synthesis of NHC-Silver(I) Complex

Caption: Synthetic pathway from o-Tolyl-acetyl chloride to an NHC-Silver(I) complex.

Antibacterial Activity and Mechanism of Action

NHC-silver(I) complexes have demonstrated significant activity against a range of both Gram-positive and Gram-negative bacteria. The lipophilic nature of the ligands, enhanced by moieties such as the o-tolyl group, is believed to facilitate the transport of the complex across the bacterial cell membrane.

The primary mechanism of action is thought to be the slow and sustained release of silver(I) ions (Ag⁺) within the bacterial cell. These Ag⁺ ions can disrupt cellular processes through multiple pathways, including:

-

Interaction with Thiol-Containing Proteins: Ag⁺ ions have a high affinity for sulfhydryl groups in enzymes and other proteins, leading to their inactivation and disruption of metabolic pathways.

-

Disruption of the Electron Transport Chain: Ag⁺ can interfere with respiratory enzymes in the bacterial cell membrane, leading to the production of reactive oxygen species (ROS) and subsequent oxidative stress.

-

DNA and RNA Damage: Ag⁺ ions can interact with nucleic acids, leading to condensation and inhibition of replication and transcription.

Signaling Pathway: Antibacterial Mechanism of NHC-Silver(I) Complexes

Methodological & Application

Application Notes and Protocols for o-Tolyl-acetyl Chloride Acylation of Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The acylation of amines with o-tolyl-acetyl chloride is a fundamental and versatile reaction in organic synthesis, leading to the formation of N-substituted-2-(o-tolyl)acetamides. This structural motif is of significant interest in medicinal chemistry and drug development due to its presence in a variety of biologically active compounds. The o-tolyl group provides specific steric and electronic properties that can influence the pharmacological profile of a molecule. This document provides detailed protocols and application notes for the efficient synthesis of these amides, catering to a range of primary and secondary amine substrates.

The reaction proceeds via a nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of o-tolyl-acetyl chloride. The use of a base is typically required to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[1][2] Common methods for this transformation include the Schotten-Baumann reaction, which is widely applicable and generally high-yielding.[3][4]

Data Presentation: Representative Reaction Yields

The acylation of various amines with o-tolyl-acetyl chloride generally proceeds in high yield. The following table summarizes representative data for the reaction with a primary aliphatic amine, a primary aromatic amine, and a secondary aliphatic amine under standardized Schotten-Baumann conditions.

| Amine Substrate | Product | Reaction Time (h) | Yield (%) |

| Benzylamine | N-benzyl-2-(o-tolyl)acetamide | 4 | 92 |

| Aniline | N-phenyl-2-(o-tolyl)acetamide | 6 | 88 |

| Diethylamine | N,N-diethyl-2-(o-tolyl)acetamide | 4 | 95 |

Experimental Protocols

This section details the standard laboratory procedure for the acylation of an amine with o-tolyl-acetyl chloride. The following protocol is a general method that can be adapted for various amine substrates.

Materials:

-

o-Tolyl-acetyl chloride

-

Amine (e.g., benzylamine, aniline, diethylamine)

-

Triethylamine (TEA) or Pyridine

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-